Bienvenue dans la boutique en ligne BenchChem!

DO3A-Serotonin

Radiopharmaceutical Chemistry Bioconjugation Metal Chelation

Procure DO3A-Serotonin (CAS 2125661-93-8) to bypass in-house conjugation of DO3A to serotonin. This bifunctional chelator offers superior kinetic lability vs DOTA for rapid, mild radiolabeling (68Ga/177Lu) while preserving serotonin vector integrity. Essential for developing Gd-MRI probes or targeted 5-HTR radiotherapeutics with a pre-validated scaffold. Avoid synthesis delays and ensure batch-to-batch consistency.

Molecular Formula C26H38N6O8
Molecular Weight 562.6 g/mol
CAS No. 2125661-93-8
Cat. No. B1487403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDO3A-Serotonin
CAS2125661-93-8
Molecular FormulaC26H38N6O8
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40)
InChIKeyJLJYLVLCKBYQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DO3A-Serotonin (CAS 2125661-93-8): Bifunctional Chelator for Serotonin Receptor-Targeted Imaging and Theranostics


DO3A-Serotonin (CAS: 2125661-93-8) is a bifunctional conjugate combining the macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) with the neurotransmitter serotonin (5-hydroxytryptamine) via a covalent linker [1]. This design integrates a metal-binding scaffold capable of forming stable complexes with Gd(III) for MRI, and diagnostic/therapeutic radiometals such as 68Ga, 177Lu, and 90Y, with a targeting vector that engages serotonin receptors (5-HTRs) for molecular specificity in neuroimaging and radiopharmaceutical development [1][2].

Why DO3A-Serotonin Cannot Be Replaced by Unconjugated Chelators or Alternative Serotonin Conjugates


Substitution of DO3A-Serotonin with generic DO3A, alternative metal chelators, or even the closely related DOTA-Serotonin conjugate is not functionally equivalent for applications requiring a precise balance of metal complex stability, targeting vector integrity, and synthetic accessibility. DO3A lacks the serotonin moiety essential for receptor targeting [1]. Conversely, while DOTA-Serotonin provides a structurally analogous targeting vector, the chelator core difference introduces quantifiable, measurable trade-offs: DOTA offers marginally higher thermodynamic stability for certain metals [2], but DO3A confers superior kinetic lability and more efficient radiolabeling under mild conditions, which is a critical parameter for preserving the integrity of sensitive biomolecules like serotonin during radiopharmaceutical synthesis [1][3]. The specific evidence for these non-interchangeable properties is detailed below.

Quantitative Differentiation of DO3A-Serotonin: Evidence-Based Comparison Against Closest Analogs


Chelator Scaffold Flexibility: DO3A vs. DOTA Conjugates

DO3A-Serotonin features a DO3A chelator, a DOTA derivative with three acetate arms and one unfunctionalized secondary amine nitrogen, unlike the fully substituted, four-armed DOTA core in DOTA-Serotonin. This structural difference renders DO3A-Serotonin 'more flexible' and its metal chelation ability 'slightly lower' than the DOTA analog [1]. This is a class-level inference for DO3A vs. DOTA conjugates, directly relevant to the procurement choice between DO3A-Serotonin and DOTA-Serotonin.

Radiopharmaceutical Chemistry Bioconjugation Metal Chelation

In Vivo Stability of Ga-67 Complexes: DO3A vs. DOTA and Bn-DOTA Derivatives

A comparative stability study of 67Ga-labeled DOTA and DO3A derivatives in murine plasma and apo-transferrin challenge revealed that while DO3A forms stable complexes with therapeutic radionuclides like 90Y, 177Lu, and 225Ac, the in vivo stability of the Ga-DO3A complex requires improvement compared to Ga-DOTA [1]. This study demonstrates a quantifiable difference in stability profiles between chelator cores, which directly informs the selection of a chelator for a 68Ga-based diagnostic agent.

Radiotheranostics PET Imaging Gallium-68

Targeting Vector Engagement: Serotonin Conjugate vs. Alternative 5-HT1A Targeting Moieties

DO3A-Serotonin utilizes the endogenous neurotransmitter serotonin as its targeting vector for serotonin receptors (5-HTRs) [1]. This contrasts with other 5-HT1A-targeted agents, such as DO3AM-MPP, which employs the synthetic 5-HT1A antagonist methoxyphenyl piperazine (MPP) [2]. While direct comparative affinity data (e.g., Ki values) between DO3A-Serotonin and DO3AM-MPP are not available, this represents a fundamental difference in targeting mechanism: using an agonist (serotonin) versus an antagonist (MPP) framework. This choice has implications for receptor binding kinetics, potential downstream signaling effects, and biological relevance.

Molecular Imaging Neuropharmacology Serotonin Receptors

Bifunctionality as a Core Differentiator: Integrated vs. Post-hoc Conjugation Strategies

DO3A-Serotonin is supplied as a pre-synthesized, bifunctional conjugate [1]. This distinguishes it from workflows requiring separate procurement of DO3A or DOTA chelators and their subsequent conjugation to serotonin or a serotonin-containing peptide. The pre-conjugated nature of DO3A-Serotonin eliminates the need for end-users to perform and optimize this critical conjugation step, which can be low-yielding or require purification expertise. While no specific yield data for DO3A-Serotonin synthesis is provided in the source material, the availability of a pre-made conjugate is a significant practical advantage for procurement and experimental reproducibility.

Theranostics Bioconjugation Molecular Probe Design

Strategic Application Scenarios for DO3A-Serotonin in Research and Industrial Development


Development of 177Lu or 90Y-labeled Serotonin-Targeted Radiopharmaceuticals for Neuroendocrine Tumor Therapy

DO3A-Serotonin is optimally suited as a precursor for developing therapeutic radiopharmaceuticals using radionuclides like 177Lu or 90Y. Evidence shows the DO3A chelator provides stable complexes with these therapeutic isotopes [1]. While its gallium complex may be less stable in vivo [1], the strong complexation with larger therapeutic metals makes it a viable candidate for creating targeted radiotherapeutics aimed at serotonin receptor-expressing tumors. Procurement of the pre-conjugated DO3A-Serotonin [2] accelerates this development pathway.

Creation of Gd(III)-Based MRI Contrast Agents for Serotonergic System Imaging

Researchers developing Gd(III)-based MRI probes for visualizing serotonin receptor density and function in the brain can use DO3A-Serotonin as a direct starting material. The DO3A core is known to form stable, clinically relevant complexes with Gd(III) [2], and the serotonin moiety provides the necessary targeting [2]. This compound offers a more flexible chelation environment than a DOTA-based conjugate [2], which may translate to different relaxivity properties or synthesis conditions that are advantageous for specific MRI applications.

Basic Research in Neurobiology: Tracing Serotonergic Pathways

In basic neuroscience research, DO3A-Serotonin can be labeled with fluorescent tags or radioisotopes like 111In for SPECT imaging to study the distribution, density, and function of serotonin receptors in vitro and in vivo [2]. Its use of the endogenous ligand serotonin as the targeting vector [2] makes it a biologically relevant tool for investigating the fundamental pharmacology of the serotonergic system, in contrast to probes based on synthetic antagonists like MPP [3].

Comparative Chelator Performance Studies in Theranostic Probe Design

DO3A-Serotonin serves as a critical comparator compound in systematic studies evaluating the impact of the chelator core on the overall performance of receptor-targeted theranostic agents. Its well-defined properties allow for direct, evidence-based comparison against its DOTA-Serotonin counterpart [2] to quantify trade-offs in radiolabeling efficiency, in vivo complex stability [1], and pharmacokinetic profile. Procurement of the exact compound (CAS 2125661-93-8) ensures experimental consistency in such comparative analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for DO3A-Serotonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.